molecular formula C12H16ClN5O2 B1305717 4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride CAS No. 4514-43-6

4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride

Cat. No. B1305717
CAS RN: 4514-43-6
M. Wt: 297.74 g/mol
InChI Key: AZPFHSJHEURHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical interactions and reactions. The specific structure of this compound suggests potential for forming hydrogen-bonded supramolecular structures, which could be of interest in the development of liquid crystalline materials or pharmaceutical co-crystals.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related chemical structures and their synthesis. For instance, the transformation of 4-amino-3-benzyl-1,2,3-triazole derivatives into their corresponding 4-benzylamino isomers through the Dimroth rearrangement is discussed . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the target compound by manipulating the triazine ring and its substituents.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can engage in hydrogen bonding interactions. The co-crystal structures of 2,4-diamino-6-phenyl-1,3,5-triazine with benzoic acid derivatives demonstrate the ability of triazine to form hydrogen-bonded assemblies, which are crucial for the formation of supramolecular structures . These interactions are likely to be relevant to the compound , given its structural similarity to the compounds studied.

Chemical Reactions Analysis

The chemical reactivity of triazine derivatives can be quite diverse. The Dimroth rearrangement described in one of the papers indicates that triazine derivatives can undergo isomerization under basic conditions, which could be relevant for the chemical manipulation of the compound . Additionally, the formation of supramolecular complexes through hydrogen bonding, as seen in the complexes of triazines with benzoic acids, suggests that the compound could participate in similar reactions to form larger structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be influenced by their substituents. The introduction of semiperfluorinated chains in benzoic acids, for example, has been shown to favor the formation of columnar mesophases when complexed with triazine derivatives . This indicates that the physical properties such as solubility, melting point, and the ability to form liquid crystalline phases can be tailored by modifying the substituents on the triazine ring. The compound , with its benzoic acid moiety and additional amino groups, is likely to have distinct physical and chemical properties that could be explored for various applications.

Safety And Hazards

The safety and hazards of this compound are not specified in the available resources. It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPFHSJHEURHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385773
Record name T0504-1188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride

CAS RN

4514-43-6
Record name NSC3075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name T0504-1188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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